molecular formula C16H23NO4 B4899853 6-[(4-propoxybenzoyl)amino]hexanoic acid

6-[(4-propoxybenzoyl)amino]hexanoic acid

Cat. No.: B4899853
M. Wt: 293.36 g/mol
InChI Key: XYHXPCDLFGGPIZ-UHFFFAOYSA-N
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Description

6-[(4-Propoxybenzoyl)amino]hexanoic acid is a hexanoic acid derivative featuring a 4-propoxybenzoyl group attached via an amide linkage at the terminal amino position. This compound combines a lipophilic aromatic moiety with a carboxylic acid terminus, enabling diverse applications in medicinal chemistry, materials science, and biochemical labeling. Its structure allows for hydrogen bonding (via the carboxylic acid) and hydrophobic interactions (via the propoxybenzoyl group), making it a versatile scaffold for drug design or conjugation chemistry.

Properties

IUPAC Name

6-[(4-propoxybenzoyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-2-12-21-14-9-7-13(8-10-14)16(20)17-11-5-3-4-6-15(18)19/h7-10H,2-6,11-12H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHXPCDLFGGPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-propoxybenzoyl)amino]hexanoic acid typically involves the following steps:

    Preparation of 4-propoxybenzoic acid: This can be achieved by the esterification of 4-hydroxybenzoic acid with propanol in the presence of an acid catalyst.

    Formation of 4-propoxybenzoyl chloride: The 4-propoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Coupling with 6-aminohexanoic acid: The 4-propoxybenzoyl chloride is reacted with 6-aminohexanoic acid in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[(4-propoxybenzoyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-propoxybenzoic acid and 6-aminohexanoic acid.

    Oxidation: The propoxy group can be oxidized to form a carboxylic acid derivative.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as nitrating agents or halogens in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 4-propoxybenzoic acid and 6-aminohexanoic acid.

    Oxidation: 4-carboxybenzoic acid derivative.

    Substitution: Various substituted benzoyl derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers to modify their properties, such as enhancing flexibility or thermal stability.

    Biological Studies: It can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural features.

Mechanism of Action

The mechanism of action of 6-[(4-propoxybenzoyl)amino]hexanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The propoxybenzoyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituent Key Properties Applications
6-[(4-Propoxybenzoyl)amino]hexanoic acid 293.37 4-Propoxybenzoyl Balanced lipophilicity, moderate acidity Drug conjugation, enzyme inhibition
6-[(4-Chlorobenzoyl)amino]hexanoic acid 269.72 4-Chlorobenzoyl Electrophilic, stable to oxidation Protease inhibitor intermediates
6-(Boc-amino)hexanoic acid 231.29 Boc-protected amine Acid-labile protection Peptide synthesis
6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic acid 285.36 4-Methylphenylsulfonyl High acidity, strong H-bonding Lubricants, enzyme inhibitors

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